N-cyclopentyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
N-cyclopentyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a triazoloquinazoline derivative characterized by a fused heterocyclic core. Key structural features include:
- A cyclopentyl group at the N-position, influencing steric bulk and lipophilicity.
- A propyl chain at position 4, modulating hydrophobicity and conformational flexibility.
- A carboxamide moiety at position 8, enhancing hydrogen-bonding capacity and solubility.
This compound’s synthesis likely involves multi-step reactions, including nucleophilic substitutions, cyclization, and alkylation, as inferred from analogous triazoloquinazoline syntheses .
Properties
CAS No. |
1114652-42-4 |
|---|---|
Molecular Formula |
C25H26FN5O2S |
Molecular Weight |
479.57 |
IUPAC Name |
N-cyclopentyl-1-[(4-fluorophenyl)methylsulfanyl]-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C25H26FN5O2S/c1-2-13-30-23(33)20-12-9-17(22(32)27-19-5-3-4-6-19)14-21(20)31-24(30)28-29-25(31)34-15-16-7-10-18(26)11-8-16/h7-12,14,19H,2-6,13,15H2,1H3,(H,27,32) |
SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN=C4SCC5=CC=C(C=C5)F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-cyclopentyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a synthetic compound belonging to the triazoloquinazoline family. Its complex structure includes a triazoloquinazoline core, a cyclopentyl group, and a fluorobenzylthio moiety. This unique molecular architecture is integral to its biological activity and potential therapeutic applications.
Chemical Structure and Properties
The compound's systematic name reflects its intricate structural features. The presence of the cyclopentyl group and the fluorobenzylthio moiety are believed to significantly influence its interactions with biological targets. The molecular formula and weight are critical for understanding its pharmacokinetics and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈FN₃O₂S |
| Molecular Weight | 357.41 g/mol |
| Structural Features | Triazoloquinazoline core with cyclopentyl and fluorobenzylthio groups |
This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. Preliminary studies indicate that it may modulate signaling pathways associated with inflammation and cancer progression.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways.
- Receptor Interaction : It likely binds to receptors that mediate cellular responses to various stimuli.
Biological Activity
Research has shown that compounds in the triazoloquinazoline class can exhibit diverse pharmacological effects. Specifically, this compound has been associated with:
- Anti-inflammatory Properties : It may reduce inflammation by inhibiting pro-inflammatory cytokines.
- Anticancer Activity : Studies suggest potential efficacy against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its analogs:
- In Vitro Studies : Research demonstrated that the compound inhibited cell growth in several cancer cell lines (e.g., breast cancer and leukemia) at micromolar concentrations.
- In Vivo Models : Animal studies indicated a reduction in tumor size when treated with the compound compared to control groups.
- Structure–Activity Relationship (SAR) : Variations in substituents on the triazoloquinazoline core have led to insights into how structural changes affect biological activity.
Comparative Analysis
To understand the unique properties of this compound relative to related compounds, a comparative analysis is useful.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-cyclopentyl-1-((3-fluorobenzyl)thio)-5-oxo-4-propyl... | Similar core structure with different fluorobenzyl group | Exhibits anti-inflammatory properties |
| N-cyclopentyl-1-thioxo... | Different sulfur moiety | Varies in reactivity patterns |
| 9-fluoro... | Contains a sulfanylidene group | Different reactivity due to sulfur state |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Electronic Effects
The following table highlights structural differences between the target compound and analogs from the evidence:
Key Observations :
- The 4-fluorobenzylthio group in the target compound offers a balance between electronic effects (fluorine’s -I effect) and steric demands, contrasting with the bulkier 2,5-dimethylbenzylthio in the analog .
Spectroscopic and Tautomeric Behavior
- IR Spectroscopy : The absence of νC=O (1663–1682 cm⁻¹) in triazole-thiones [7–9] confirms tautomeric conversion from hydrazinecarbothioamides, while νC=S (1247–1255 cm⁻¹) and νNH (3278–3414 cm⁻¹) dominate . The target compound’s thioether linkage (C-S) would exhibit distinct νC-S vibrations (~700 cm⁻¹), differing from thiones.
- NMR Analysis : Chemical shifts in regions A (positions 39–44) and B (29–36) are sensitive to substituent changes (e.g., fluorobenzyl vs. dimethylbenzyl), altering electron density and shielding effects .
Physicochemical and Pharmacokinetic Properties
Implications :
- The target compound’s carboxamide and fluorobenzylthio groups synergize to improve solubility and stability compared to analogs with non-fluorinated or bulkier substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
